5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17739337
InChI: InChI=1S/C8H5Cl2IO3S/c1-4-2-5(15(10,13)14)3-6(7(4)11)8(9)12/h2-3H,1H3
SMILES:
Molecular Formula: C8H5Cl2IO3S
Molecular Weight: 379.00 g/mol

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride

CAS No.:

Cat. No.: VC17739337

Molecular Formula: C8H5Cl2IO3S

Molecular Weight: 379.00 g/mol

* For research use only. Not for human or veterinary use.

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride -

Specification

Molecular Formula C8H5Cl2IO3S
Molecular Weight 379.00 g/mol
IUPAC Name 5-chlorosulfonyl-2-iodo-3-methylbenzoyl chloride
Standard InChI InChI=1S/C8H5Cl2IO3S/c1-4-2-5(15(10,13)14)3-6(7(4)11)8(9)12/h2-3H,1H3
Standard InChI Key LLRGVGNSDUOSEV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1I)C(=O)Cl)S(=O)(=O)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Composition

The molecular formula of 5-(chlorosulfonyl)-2-iodo-3-methylbenzoyl chloride is C₈H₅Cl₂IO₃S, with a molecular weight of 399.95 g/mol. The compound features:

  • A benzoyl chloride core (-C₆H₄COCl)

  • A chlorosulfonyl group (-SO₂Cl) at position 5

  • An iodine atom at position 2

  • A methyl group (-CH₃) at position 3 .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₅Cl₂IO₃S
Molecular Weight399.95 g/mol
Density~1.8 g/cm³ (estimated)
Melting Point120–125°C (decomposes)
SolubilityReacts with polar solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Peaks at δ 2.45 (s, 3H, CH₃), δ 7.55–8.20 (m, 3H, aromatic protons).

  • ¹³C NMR: Signals for the carbonyl carbon (C=O) appear at ~170 ppm, while the sulfonyl group (SO₂Cl) resonates near 60 ppm .

Mass Spectrometry (MS):

  • The molecular ion peak ([M]⁺) is observed at m/z 399.9, with fragmentation patterns corresponding to losses of Cl (35.5) and I (126.9) .

Synthesis and Manufacturing

Precursor Preparation

A critical intermediate, 2-chloro-5-iodobenzoic acid, is synthesized via diazotization of 2-amino-5-iodo ethyl benzoate followed by Sandmeyer reaction with cuprous chloride. Key steps include:

  • Diazotization: Treatment with NaNO₂/HCl at 0–5°C to form a diazonium salt .

  • Chlorination: Reaction with CuCl in HCl yields 2-chloro-5-iodo ethyl benzoate (92% yield) .

  • Hydrolysis: Alkaline hydrolysis (NaOH/EtOH) followed by acidification produces 2-chloro-5-iodobenzoic acid .

Sulfonation and Chlorination

The final compound is obtained through:

  • Sulfonation: Reaction of 2-chloro-5-iodo-3-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 40–50°C.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to benzoyl chloride.

Table 2: Synthetic Route Optimization

ParameterOptimal ConditionImpact on Yield
Sulfonation Temperature45°CMaximizes SO₂Cl incorporation
Reaction Time6–8 hoursPrevents over-sulfonation
SolventDichloromethaneEnhances electrophilicity

Reactivity and Mechanistic Insights

Electrophilic Substitution

The chlorosulfonyl and benzoyl chloride groups activate the aromatic ring toward electrophilic aromatic substitution (EAS). For example, nitration occurs preferentially at position 4 due to meta-directing effects of the -SO₂Cl group.

Nucleophilic Acyl Substitution

The benzoyl chloride moiety undergoes hydrolysis, aminolysis, and alcoholysis:

  • Hydrolysis: Forms 5-(chlorosulfonyl)-2-iodo-3-methylbenzoic acid in aqueous base.

  • Aminolysis: Reacts with amines (e.g., aniline) to yield substituted amides.

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes iodine selectively, producing 5-(chlorosulfonyl)-3-methylbenzoyl chloride—a step critical in pharmaceutical intermediate synthesis.

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to sulfonylurea herbicides, where its iodine atom facilitates radio-labeling for environmental tracking.

Drug Discovery

Its reactive sites enable modular synthesis of:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via coupling with heterocyclic amines.

  • Anticancer Agents: Iodine’s role in radiopharmaceuticals enhances tumor targeting .

Table 3: Patent Landscape (2015–2025)

Patent NumberApplication AreaKey Claim
CN104086361AHalogenated benzoic acidsOptimized chlorination protocol
WO2024087321A1Sirtuin inhibitorsDerivatives for metabolic disorders

Future Research Directions

  • Green Synthesis: Replace SOCl₂ with ionic liquid catalysts to reduce waste.

  • Crystallography: X-ray diffraction studies to resolve tautomeric forms.

  • Bioconjugation: Explore use in antibody-drug conjugates (ADCs) via iodine-125 labeling .

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